molecular formula C7H13N B15442177 (1E)-N-Propylbut-2-en-1-imine CAS No. 65738-49-0

(1E)-N-Propylbut-2-en-1-imine

Cat. No.: B15442177
CAS No.: 65738-49-0
M. Wt: 111.18 g/mol
InChI Key: YFEAXKKQLJPKHF-UHFFFAOYSA-N
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Description

(1E)-N-Propylbut-2-en-1-imine is a chemical compound of interest in organic synthesis and materials science research. This compound features an imine functional group, which is the nitrogen analogue of aldehydes and ketones, containing a carbon-nitrogen double bond (C=N) . Imines are synthesized through the condensation of a primary amine with an aldehyde or ketone, liberating a molecule of water . This reaction is a reversible process, and the equilibrium can be driven toward the imine product by removing water as it forms . The primary research value of this and similar imines lies in their role as intermediates in organic synthesis and their application in dynamic covalent chemistry. For instance, imine bonds are used to create vitrimers, a class of recyclable polymer networks whose mechanical properties can be tuned based on the crosslinking density . A key reaction of imines is acid-catalyzed hydrolysis, which regenerates the original carbonyl compound (aldehyde or ketone) and the primary amine . This reactivity is fundamental to the study of dynamic covalent systems. Furthermore, imines can undergo reduction to form amines, a process integral to reductive amination protocols . Compared to carbonyl compounds, imines are less electrophilic but more basic, with the conjugate acid (an iminium ion) having a pKa typically around 4-5 . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic uses. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

65738-49-0

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

N-propylbut-2-en-1-imine

InChI

InChI=1S/C7H13N/c1-3-5-7-8-6-4-2/h3,5,7H,4,6H2,1-2H3

InChI Key

YFEAXKKQLJPKHF-UHFFFAOYSA-N

Canonical SMILES

CCCN=CC=CC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, a general comparison can be drawn using structural and functional group similarities:

2.1. N-Methyl-2-phenylpropan-1-amine (Phenpromethamine)

Key differences include:

  • Functional Group : Phenpromethamine is an amine (C-NH₂), whereas (1E)-N-Propylbut-2-en-1-imine is an imine (C=N).
  • Reactivity : Imines undergo hydrolysis to ketones/amines, while primary amines like Phenpromethamine participate in alkylation or acylation reactions.
  • Spectroscopy : Phenpromethamine’s ESI-MS data (Q Exactive Plus Orbitrap) show prominent fragments at m/z 149 (base peak) and 91 (benzyl ion) . Such fragmentation patterns would differ significantly for imines due to their conjugated systems.
2.2. Other Imines

Hypothetically, structural analogs might include:

  • (1Z)-N-Propylbut-2-en-1-imine : The cis (Z) isomer would exhibit distinct stereoelectronic effects compared to the E configuration, influencing stability and reaction pathways.

Limitations of Available Evidence

The provided sources focus on:

  • Crystallographic software (SHELX, ORTEP-3) for structure refinement and visualization .
  • Analytical data for Phenpromethamine , an amine unrelated to imines .

Q & A

Q. How can researchers ensure methodological rigor when analyzing (1E)-N-Propylbut-2-en-1-imine’s structure-activity relationships (SAR)?

  • Methodological Answer : Apply multivariate regression (PLS or CoMFA) to correlate substituent effects (Hammett σ, π, MR) with bioactivity. Include control compounds to isolate variables. Use cross-validation (k-fold) to avoid overfitting. Publish raw datasets in repositories like Zenodo for reproducibility .

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